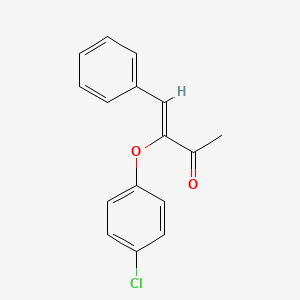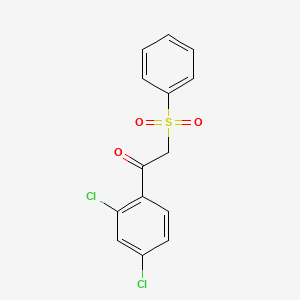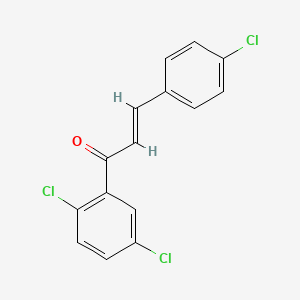
(2E)-3-(4-Chlorophenyl)-1-(2,5-dichlorophenyl)prop-2-en-1-one
Vue d'ensemble
Description
(2E)-3-(4-Chlorophenyl)-1-(2,5-dichlorophenyl)prop-2-en-1-one, also known as 4-Chloro-2,5-dichlorophenylprop-2-en-1-one, is a synthetic organic compound that has a wide range of applications in scientific research. It is a colorless solid with a molecular weight of 315.94 g/mol and a melting point of 95-96 °C. This compound has been studied extensively due to its various applications in science, technology, and medicine.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
Chalcone Derivatives Synthesis and Structure : Chalcone derivatives similar to (2E)-3-(4-Chlorophenyl)-1-(2,5-dichlorophenyl)prop-2-en-1-one have been synthesized using the Claisen-Schmidt condensation reaction. These compounds were characterized by FT-IR, elemental analysis, and single crystal X-ray diffraction, providing insights into their molecular structure and intermolecular interactions, including hydrogen bonds and weak intermolecular interactions like C-H⋯O and C-F⋯π (Salian et al., 2018).
Crystallography and Hydrogen Bonding : Studies have shown that molecules of similar compounds are linked into centrosymmetric dimers via O-H⋯O hydrogen bonding, with additional π-π stacking interactions observed between benzene rings (Yathirajan et al., 2007).
Molecular Properties and Analysis
Spectroscopic Characterization and Antimicrobial Study : Spectroscopic techniques such as FT-IR, UV-visible, and NMR have been used to characterize similar compounds. These studies also include antimicrobial activity screening, demonstrating moderate activity against selected pathogens (Sadgir et al., 2020).
Vibrational Frequencies and Hyperpolarizability : Detailed vibrational frequency analysis using HF and DFT methods and first hyperpolarizability studies have been conducted. These studies help in understanding the molecular stability and charge transfer within the molecule, contributing to research in molecular electronics (Mary et al., 2015).
Crystal Structure and Interaction Analysis
X-ray Diffraction and Interaction Energetics : X-ray diffraction methods have been used to elucidate crystal structures, revealing the presence of various intermolecular interactions. The nature and energetics of these interactions have been characterized using specific software, contributing to the understanding of crystal engineering (Salian et al., 2016).
Molecular Conformation and Electronic Studies : Extensive studies on molecular conformation, electronic properties, and chemical reactivity using density functional theory (DFT) have been performed. These include analyses of bond lengths, angles, and electronic parameters, providing insights into the molecule's behavior in various environments (Adole et al., 2020).
Nonlinear Optical Properties and Biological Profiling
Nonlinear Optical Chalcone Co-Crystal : Single crystals of similar compounds have been studied for their nonlinear optical (NLO) characteristics. These studies focus on the synthesis and characterization of crystals with high efficiency for NLO applications, demonstrating their potential in optical technologies (D’silva et al., 2011).
Biological Profiling and Solvent-Electronic Studies : Detailed biological profiling, including molecular docking with specific inhibitors, has been performed. This is coupled with solvent-electronic studies using different theoretical methods to understand the compound's interaction with biological molecules (Thamarai et al., 2020).
Propriétés
IUPAC Name |
(E)-3-(4-chlorophenyl)-1-(2,5-dichlorophenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl3O/c16-11-4-1-10(2-5-11)3-8-15(19)13-9-12(17)6-7-14(13)18/h1-9H/b8-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMGBLZXMRBTAOL-FPYGCLRLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)C2=C(C=CC(=C2)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)C2=C(C=CC(=C2)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(4-Chlorophenyl)-1-(2,5-dichlorophenyl)prop-2-en-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(2-chloro-4-fluorobenzyl)oxy]-1H-imidazole-2,4,5(3H)-trione](/img/structure/B3036326.png)
![2-(4-Chlorophenyl)-5-{2-[(4-methylbenzyl)sulfanyl]phenyl}-1,3,4-oxadiazole](/img/structure/B3036329.png)
![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[(dimethylamino)methylene]-2-phenylethanethioamide](/img/structure/B3036330.png)
oxy]imino}methyl)amino]carbonyl}amino)(4-methylphenyl)dioxo-lambda~6~-sulfane](/img/structure/B3036331.png)
![3,4-dichloro-N-(2-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}propyl)benzenecarboxamide](/img/structure/B3036332.png)
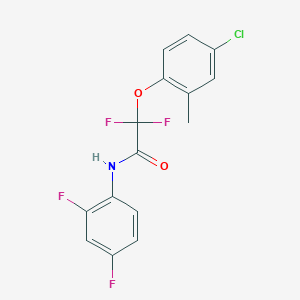
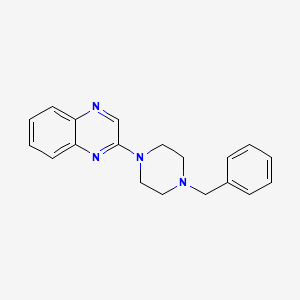
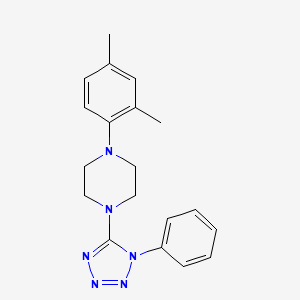
![4-(4-Chlorophenyl)-2-[(4-methylphenyl)sulfanyl]pyrimidine](/img/structure/B3036337.png)
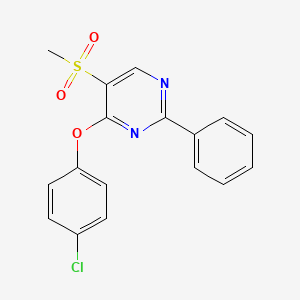
![3-[(2,6-Dichlorophenyl)methyl]-2,4-dihydroxybenzaldehyde](/img/structure/B3036344.png)
![4-[(2,6-dimethylanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3036347.png)
